4-Pentan-3-ylsulfonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentan-3-ylsulfonylbenzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid group and a sulfonyl group attached to a pentane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid and pentan-3-ylsulfonyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonyl chloride group with the carboxylate ion of benzoic acid. This process is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Pentan-3-ylsulfanylbenzoic acid.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentan-3-ylsulfonylbenzoic acid is utilized in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is employed in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Pentan-3-ylsulfonylbenzoic acid is compared to other similar compounds such as:
Benzoic Acid: Lacks the sulfonyl group.
Pentan-3-ylsulfonyl Chloride: Lacks the carboxylic acid group.
Other Sulfonylbenzoic Acids: Variations in the alkyl chain length or position of the sulfonyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H16O4S |
---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
4-pentan-3-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H16O4S/c1-3-10(4-2)17(15,16)11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZUWNARBLKFEFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.